molecular formula C11H14N2O B185276 4-(Pyrrolidin-1-ylcarbonyl)aniline CAS No. 56302-41-1

4-(Pyrrolidin-1-ylcarbonyl)aniline

Cat. No.: B185276
CAS No.: 56302-41-1
M. Wt: 190.24 g/mol
InChI Key: WDNQOCWBZBGFHU-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylcarbonyl)aniline is a heterocyclic organic compound with the molecular formula C11H14N2O. It features a pyrrolidine ring attached to a benzene ring via a carbonyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline typically involves the reaction of aniline with pyrrolidine and a carbonyl source. One common method is the acylation of aniline with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar acylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylcarbonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-ylcarbonyl)aniline is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it valuable in the design of novel bioactive molecules .

Properties

IUPAC Name

(4-aminophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNQOCWBZBGFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342018
Record name 4-(pyrrolidin-1-ylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56302-41-1
Record name 4-(pyrrolidin-1-ylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-ylcarbonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.28 g of 1-(4-nitrobenzoyl)pyrrolidine obtained in stage a) below in 50 mL of methanol are added, under argon, 4.26 g of ammonium formate and 9 mg of 10% palladium-on-charcoal. The reaction mixture is stirred at room temperature for 5 hours and then filtered through Celite and concentrated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic phase is then washed with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 1.28 g of 4-(pyrrolidin-1-ylcarbonyl)aniline, the characteristics of which are as follows:
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1.28 g
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50 mL
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4.26 g
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9 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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